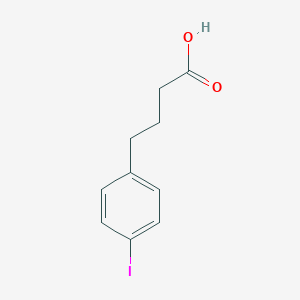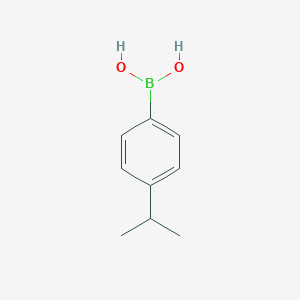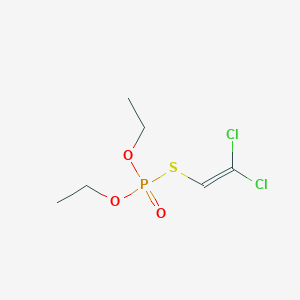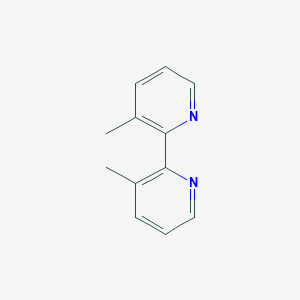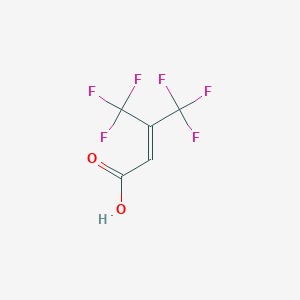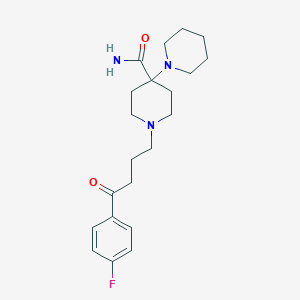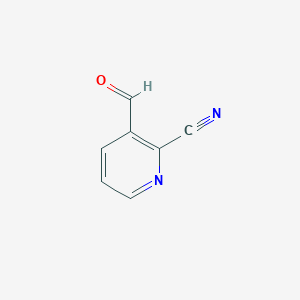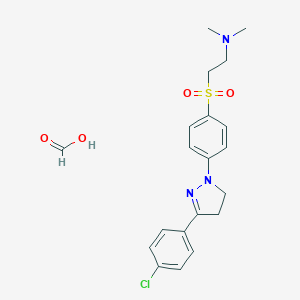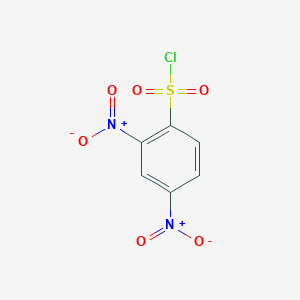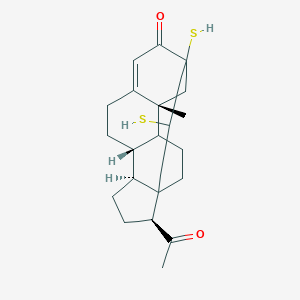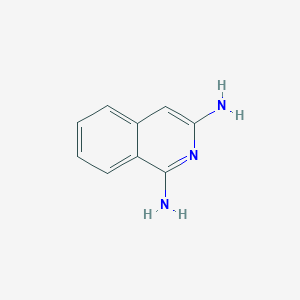
1,3-Diaminoisoquinoline
Vue d'ensemble
Description
1,3-Diaminoisoquinoline is a chemical compound that has received considerable attention due to its wide range of biological activities . It belongs to a broad class of compounds containing a fused isoquinoline ring . One of the subgroups of these compounds are aminoisoquinolines, which are interesting due to the central-nervous-system activity shown by some members of this group .
Synthesis Analysis
A series of 6- and 7-substituted derivatives of 1,3-diaminoisoquinoline were synthesized by the reaction of N,N-diethylarylacetamides with POCl3 and then with N,N-dimethylcyanamide . The products were identified by means of spectroscopic methods and their pKa dissociation constants were determined .Chemical Reactions Analysis
The synthesis of 1,3-Diaminoisoquinoline involves the reaction of N,N-diethylarylacetamides with POCl3 and then with N,N-dimethylcyanamide . The products were identified by means of spectroscopic methods .Applications De Recherche Scientifique
Synthesis and Basicity
- Synthesis of Derivatives : A study by Zieliński & Kudelko (2003) focuses on synthesizing 6- and 7-substituted derivatives of 1,3-diaminoisoquinoline. These derivatives were created using a reaction involving N,N-diethylarylacetamides, POCl3, and N,N-dimethylcyanamide, and their properties were identified using spectroscopic methods.
Chemical Synthesis Techniques
- Copper-Catalyzed Synthesis : Shi et al. (2013) developed a copper-catalyzed method for synthesizing 1,3-diaminoisoquinoline derivatives, offering a new strategy for creating isoquinoline derivatives with diverse functional groups (Shi et al., 2013).
Biological and Pharmacological Applications
- Anticancer and Anti-HIV Activities : Yan et al. (2010) synthesized novel polyhalo 2,4-diaminoquinazolines, which exhibited significant anticancer and anti-HIV activities, providing promising leads for future drug development (Yan et al., 2010).
- Antibacterial Properties : Nanda, Ganguli, & Chakraborty (2007) reported the synthesis of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones, which showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria (Nanda, Ganguli, & Chakraborty, 2007).
- Anti-HCV Compounds : Yu et al. (2014) discovered 2,4-diaminoquinazoline derivatives as potent inhibitors of HCV NS3/4A protease, demonstrating potential as novel anti-HCV compounds (Yu et al., 2014).
Safety And Hazards
The safety data sheet for 1,3-Diaminoisoquinoline advises against medicinal, household or other use . It suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Orientations Futures
Propriétés
IUPAC Name |
isoquinoline-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDNVPUMVQGSJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diaminoisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



